molecular formula C10H13N3O B13624153 2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol

2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol

Cat. No.: B13624153
M. Wt: 191.23 g/mol
InChI Key: AOXNDRQDJQNDAE-UHFFFAOYSA-N
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Description

2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound often involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-amino-3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol

InChI

InChI=1S/C10H13N3O/c11-8(7-14)5-9-6-13-4-2-1-3-10(13)12-9/h1-4,6,8,14H,5,7,11H2

InChI Key

AOXNDRQDJQNDAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC(CO)N

Origin of Product

United States

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